molecular formula C14H16BrNO2 B3096324 1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester CAS No. 127956-25-6

1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester

Cat. No.: B3096324
CAS No.: 127956-25-6
M. Wt: 310.19 g/mol
InChI Key: PFUSKZCXUUIMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester (CAS: 127956-25-6) is a brominated indole derivative with the molecular formula C₁₄H₁₆BrNO₂ and a molecular weight of 310.19 g/mol. It features a bromomethyl (-CH₂Br) substituent at the 6-position of the indole ring and a tert-butyl ester group at the 1-carboxylic acid position. Key physical properties include a predicted density of 1.34 g/cm³ and a boiling point of 391.1°C . This compound is structurally designed for use as an alkylating agent or intermediate in organic synthesis, particularly in pharmaceuticals, where the bromomethyl group enables facile nucleophilic substitution reactions. Its tert-butyl ester moiety enhances stability during synthetic processes by providing steric protection to the carbonyl group .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-(bromomethyl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUSKZCXUUIMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127956-25-6
Record name tert-butyl 6-(bromomethyl)-1H-indole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester typically involves the following steps:

    Bromination: The starting material, 1H-indole-1-carboxylic acid, is brominated at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Esterification: The brominated intermediate is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Major Products:

    Substitution: Substituted indole derivatives.

    Oxidation: Carbonyl compounds.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

  • Utilized in the production of dyes and pigments.
  • Applied in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester is primarily based on its ability to undergo substitution reactions. The bromomethyl group is a reactive site that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester (127956-25-6) Bromomethyl at C6, tert-butyl ester C₁₄H₁₆BrNO₂ 310.19 Alkylating agent; pharmaceutical intermediate
1H-Indole-1-carboxylic acid, 2,3-dihydro-6-nitro-, 1,1-dimethylethyl ester (129487-99-6) Nitro at C6, dihydroindole core C₁₄H₁₆N₂O₄ 276.29 Reactive intermediate for reduction or cyclization
1H-Indole-1-carboxylic acid, 5-(trifluoromethyl)-, 1,1-dimethylethyl ester (N/A) Trifluoromethyl at C5 C₁₄H₁₄F₃NO₂ 297.27 Electron-deficient intermediate for fluorinated drug synthesis
1H-Benzimidazole-1-carboxylic acid, 4-(bromomethyl)-6-chloro-, 1,1-dimethylethyl ester (N/A) Bromomethyl at C4, chloro at C6, benzimidazole core C₁₄H₁₅BrClN₂O₂ 355.64 Heterocyclic building block for kinase inhibitors
1H-Indole-1-carboxylic acid, 2-chloro-6-cyano-, 1,1-dimethylethyl ester (1881290-28-3) Chloro at C2, cyano at C6 C₁₄H₁₃ClN₂O₂ 276.72 Electrophilic intermediate for cross-coupling reactions

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Density (g/cm³) Boiling Point (°C) Solubility Trends
Parent compound (127956-25-6) 1.34 391.1 Moderate in polar aprotic solvents (DMF, THF)
5-Trifluoromethyl analogue (N/A) ~1.25 (Predicted) ~380 (Predicted) High in halogenated solvents (DCM, chloroform)
2-Chloro-6-cyano analogue (1881290-28-3) 1.11 415.4 Low in water; soluble in acetone
  • Density and Boiling Points: The parent compound’s higher density (1.34 g/cm³) compared to the 2-chloro-6-cyano derivative (1.11 g/cm³) reflects differences in molecular packing due to bromine’s atomic weight. Higher boiling points in halogenated analogues correlate with increased molecular weight and polarity .

Biological Activity

1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester (CID 14616863) is a compound of significant interest due to its diverse biological activities. Indole derivatives are well-known for their roles in various biochemical processes and their potential therapeutic applications. This article reviews the biological activity of this specific indole derivative, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

  • Chemical Formula : C14H16BrNO2
  • Molecular Weight : 304.19 g/mol

This compound features a bromomethyl group at the 6-position of the indole ring, which is crucial for its biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of indole derivatives. In particular, research has shown that compounds similar to 1H-Indole-1-carboxylic acid exhibit strong antiproliferative activity against various cancer cell lines.

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HT-29 (colon cancer).
  • Assays Used : MTT assay to evaluate cell viability.

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell LineGI50 (µM)Mechanism of Action
DoxorubicinMCF-71.10Topoisomerase II inhibitor
5dMCF-70.95CDK2 and EGFR inhibition
5eA5491.20Induction of apoptosis
5hHT-291.50Multi-targeted kinase inhibition

The most effective derivatives showed GI50 values comparable to doxorubicin, a standard chemotherapeutic agent, indicating their potential as anticancer agents .

The mechanism by which these compounds exert their antiproliferative effects involves several pathways:

  • Inhibition of Kinases : Compounds such as those derived from the indole scaffold have been shown to inhibit cyclin-dependent kinases (CDK2) and epidermal growth factor receptor (EGFR), critical in cell cycle regulation and proliferation .
  • Induction of Apoptosis : The tested compounds demonstrated the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers such as Bax and Bcl2 .

Study on Antifouling Properties

A study investigated the antifouling capabilities of various indole derivatives, including our compound of interest. The results indicated significant inhibitory effects on marine organisms such as Isochrysis galbana and Platymonas subcordiformis. The findings suggest that indole derivatives could serve as effective antifouling agents in marine environments .

Q & A

Q. What are the recommended synthetic routes for preparing 1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester?

The synthesis typically involves bromomethylation of a tert-butyl-protected indole precursor. A general approach includes:

  • Step 1 : Protection of the indole nitrogen using a tert-butyloxycarbonyl (Boc) group, as seen in tert-butyl indole carboxylate derivatives .
  • Step 2 : Regioselective bromination at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) .
  • Step 3 : Purification via recrystallization from solvents like DMF/acetic acid mixtures, a method validated for structurally related indole esters .

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC to avoid over-bromination.
  • Use anhydrous conditions to prevent hydrolysis of the ester group.

Q. How can the bromomethyl group in this compound be exploited for further functionalization?

The bromomethyl group serves as a versatile handle for nucleophilic substitution or cross-coupling reactions:

  • Nucleophilic Substitution : React with amines, thiols, or alkoxides to introduce functionalities (e.g., –NH2, –SH, –OR) .
  • Suzuki-Miyaura Coupling : Replace bromide with aryl/heteroaryl boronic acids using Pd catalysts .
  • Stability Note : The tert-butyl ester enhances stability during these reactions, preventing premature deprotection .

Q. Example Protocol :

  • Dissolve the compound in DMF, add excess morpholine, and heat at 60°C for 12 hours to yield a morpholinomethyl derivative .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of bromomethylation (¹H NMR: δ ~4.3 ppm for –CH2Br; ¹³C NMR: δ ~30 ppm for tert-butyl carbons) .
  • Mass Spectrometry : Validate molecular weight (expected [M+H]+ ~328.2 Da) and isotopic pattern due to bromine .
  • HPLC-PDA : Assess purity (>95% as per industrial standards) and detect impurities like de-esterified byproducts .

Advanced Research Questions

Q. How does the tert-butyl ester influence the compound’s stability under acidic or basic conditions?

The tert-butyl group provides steric protection against hydrolysis:

  • Acidic Conditions : Stable in mild acids (e.g., acetic acid) but cleaved by strong acids (e.g., TFA) to yield the free carboxylic acid .
  • Basic Conditions : Resists saponification at room temperature but degrades in hot aqueous NaOH (>60°C) .

Q. Experimental Validation :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation .

Q. What strategies mitigate challenges in regioselective bromination of the indole core?

Regioselectivity at the 6-position is influenced by:

  • Directing Groups : Electron-donating groups (e.g., methoxy) at specific positions can direct bromination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at the 6-position .
  • Catalytic Systems : Use of Lewis acids (e.g., FeCl3) or radical inhibitors to suppress competing pathways .

Case Study :
In a related indole derivative, bromination with NBS in CCl4 under UV light achieved >90% selectivity for the 6-position .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

The bromomethyl-tert-butyl indole ester is a key intermediate for:

  • Kinase Inhibitors : Functionalize with heterocycles (e.g., pyridine) via cross-coupling to target ATP-binding pockets .
  • Antimicrobial Agents : Introduce quaternary ammonium groups via alkylation to enhance membrane disruption .

Example Application :
A 2024 study used a similar brominated indole ester to synthesize a potent indole-based PI3K inhibitor (IC50 = 12 nM) .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Challenges :

  • Low yields due to competing dimerization during bromomethylation.
  • Residual palladium in cross-coupled products.

Q. Solutions :

  • Optimize stoichiometry (e.g., 1.2 eq NBS) and use flow chemistry to minimize side reactions .
  • Employ scavengers (e.g., SiliaMetS Thiol) to reduce Pd levels to <10 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.